

D-Glucose-13C3-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Glucose-13C3-1*

Cat. No.: *B12417288*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of **D-Glucose-13C3-1** in Metabolic Research.

This guide provides a comprehensive overview of **D-Glucose-13C3-1**, a stable isotope-labeled glucose variant crucial for advancements in metabolic research. It details the tracer's fundamental properties, its central role in metabolic flux analysis (MFA), and provides structured experimental protocols. This document is intended to serve as a technical resource for professionals in the fields of biochemistry, drug discovery, and molecular biology.

Core Properties of D-Glucose-13C3-1

Stable isotope-labeled compounds are essential tools in metabolic research, allowing scientists to trace the fate of molecules through complex biochemical pathways. **D-Glucose-13C3-1** is a specialized form of glucose where three of the six carbon atoms are replaced with the stable isotope Carbon-13. This labeling enables researchers to track the progression of these carbon atoms through various metabolic processes.

Property	Value	Source
CAS Number	478529-32-7	MedChemExpress, Cambridge Isotope Laboratories, Inc.
Molecular Weight	183.13 g/mol	Sigma-Aldrich
Alternate Molecular Weight	183.19 g/mol	Cambridge Isotope Laboratories, Inc.
Chemical Formula	$^{13}\text{C}_3\text{C}_3\text{H}_{12}\text{O}_6$	Sigma-Aldrich
Synonyms	Glucose-13C3-1, D-(+)- Glucose-13C3-1, Dextrose- 13C3-1	MedChemExpress

Applications in Research and Drug Development

D-Glucose-13C3-1 is a powerful tool in the field of metabolomics, particularly for metabolic flux analysis (MFA).^{[1][2][3]} By introducing this labeled glucose into a biological system, researchers can monitor its uptake and transformation into various downstream metabolites. The pattern of isotopic enrichment in these metabolites provides a quantitative measure of the activity of different metabolic pathways.^{[1][2]} This technique is invaluable for understanding how disease states, such as cancer, or drug treatments alter cellular metabolism.^{[2][3][4]}

Key applications include:

- **Metabolic Flux Analysis (MFA):** Quantifying the rates of metabolic reactions to understand the activity of pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.^{[1][2]}
- **Pathway Elucidation:** Identifying and confirming the activity of specific metabolic pathways.^[1]
- **Substrate Fate Mapping:** Determining how glucose-derived carbons are incorporated into various biomolecules.^[1]
- **Drug Discovery and Development:** Assessing the metabolic effects of drug candidates and identifying potential therapeutic targets by understanding how they alter metabolic pathways.

[\[2\]](#)[\[5\]](#)[\[6\]](#)

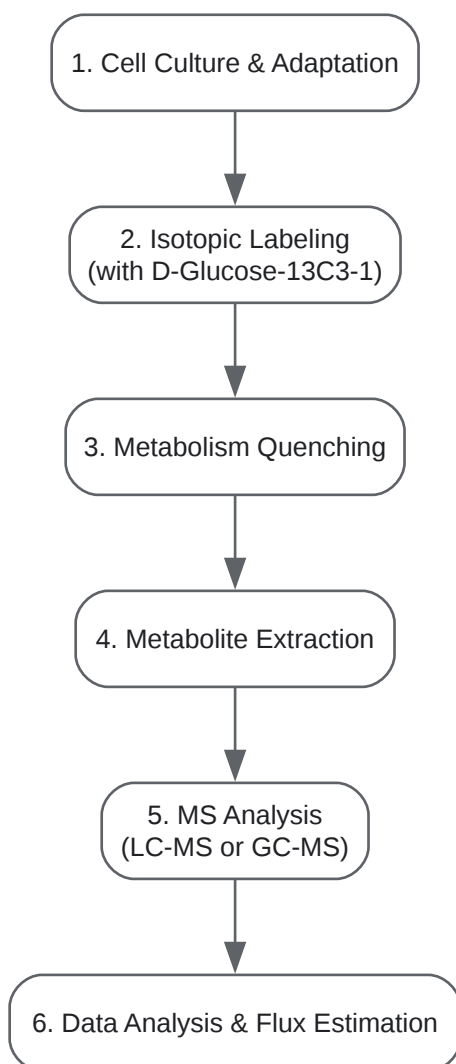
Experimental Protocols

A typical experiment involving **D-Glucose-13C3-1** follows a structured workflow, from cell culture to data analysis. The following is a generalized protocol for a steady-state ^{13}C -MFA experiment in cultured mammalian cells.

- Cell Culture and Adaptation:
 - Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).[\[7\]](#)
 - Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used. This ensures the cells are in a metabolic steady state.[\[8\]](#)
- Isotopic Labeling:
 - Prepare a labeling medium by supplementing glucose-free medium with **D-Glucose-13C3-1** at the desired final concentration.[\[9\]](#)
 - Aspirate the existing medium from the cells, wash with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[\[7\]](#)[\[10\]](#)
 - Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites.[\[1\]](#)
- Metabolism Quenching and Metabolite Extraction:
 - To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[\[1\]](#)[\[7\]](#)
 - Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.[\[9\]](#)[\[10\]](#)
 - Scrape the cells and collect the cell extract for analysis.[\[1\]](#)
- Metabolite Analysis:

- Analyze the isotopic labeling patterns of intracellular metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]
- Data Analysis:
 - Correct the raw mass spectrometry data for the natural abundance of ^{13}C . [8]
 - Use computational models to estimate metabolic fluxes from the measured isotopic labeling patterns.[8]

Experimental Workflow for ^{13}C Metabolic Flux Analysis



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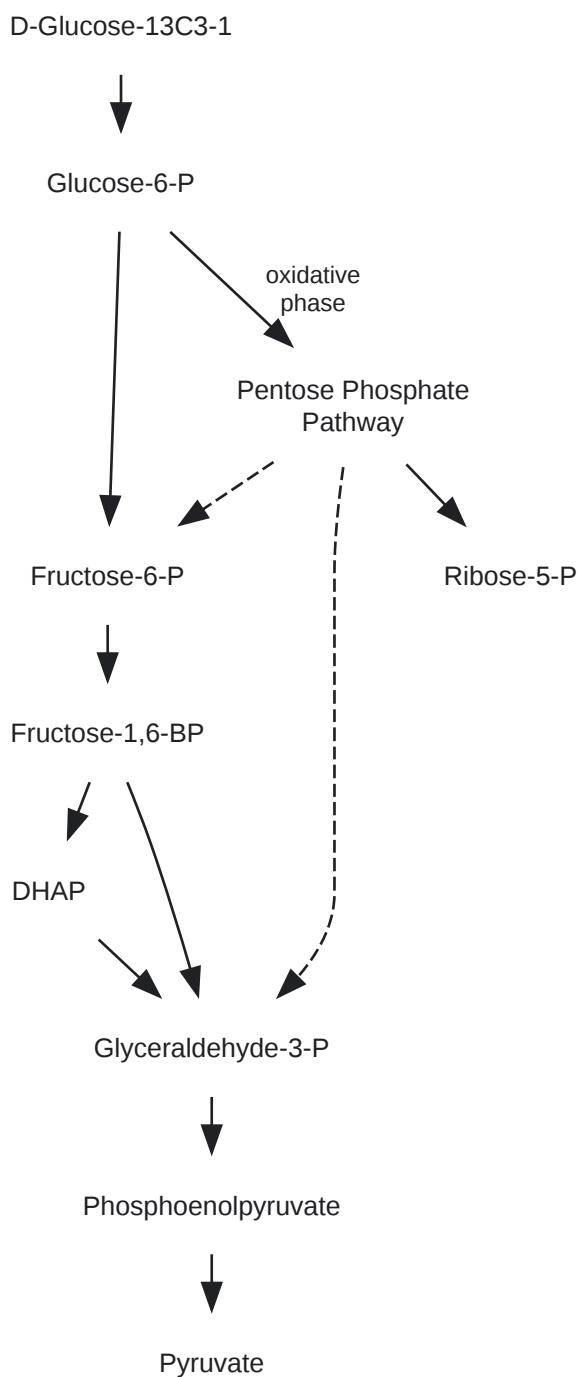
A generalized workflow for ^{13}C Metabolic Flux Analysis.

Tracing D-Glucose- ^{13}C 3-1 Through Central Carbon Metabolism

The primary use of **D-Glucose- ^{13}C 3-1** is to trace the path of its labeled carbons through central metabolic pathways.

Glycolysis and Pentose Phosphate Pathway

When cells are cultured with **D-Glucose- ^{13}C 3-1**, the labeled carbons are incorporated into glycolytic intermediates. The specific labeling pattern of downstream metabolites can reveal the relative activity of glycolysis versus the Pentose Phosphate Pathway (PPP). For instance, the use of $[1,2-^{13}\text{C}_2]$ glucose is particularly effective for resolving fluxes through the PPP and glycolysis.^{[8][11]}

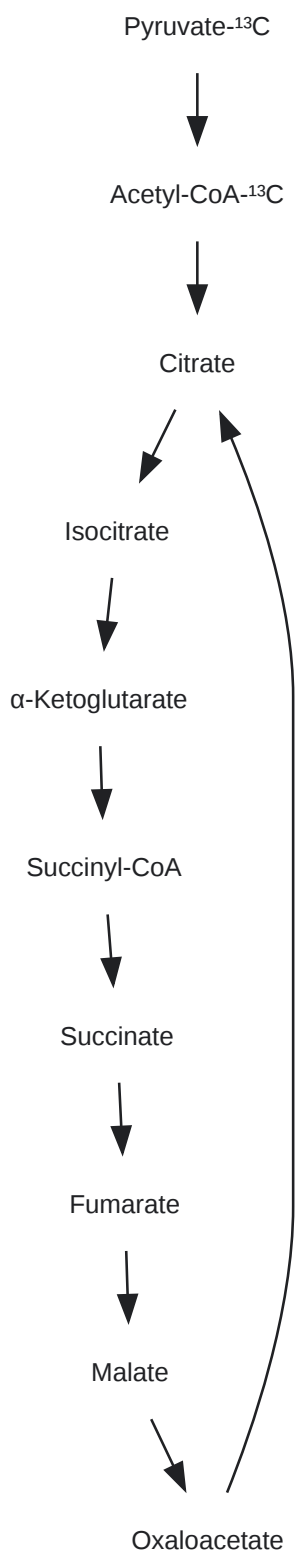


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Tracing ^{13}C from D-Glucose through Glycolysis and the PPP.

Tricarboxylic Acid (TCA) Cycle

The pyruvate generated from glycolysis, now containing the ^{13}C label, can enter the TCA cycle. By analyzing the labeling patterns of TCA cycle intermediates, researchers can quantify the contribution of glucose to mitochondrial metabolism. This is crucial for understanding cellular bioenergetics.



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Incorporation of ¹³C from Glucose into the TCA Cycle.

In conclusion, **D-Glucose-13C3-1** is an indispensable tool for quantitative analysis of cellular metabolism. Its application in metabolic flux analysis provides deep insights into the metabolic reprogramming that occurs in various physiological and pathological states, thereby aiding in the discovery and development of novel therapeutics.

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